(R)-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate
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Overview
Description
®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is a compound that belongs to the class of amino acid derivatives. It is a phenylalanine derivative and is known for its applications in various scientific research fields. The compound has a molecular formula of C10H12N2O4 and a molecular weight of 228.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate typically involves the esterification of ®-2-amino-3-(4-nitrophenyl)propanoic acid. The reaction conditions often include the use of methanol and a suitable acid catalyst to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and a palladium catalyst.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Conditions often involve the use of alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-nitroaniline derivatives.
Reduction: Formation of ®-2-amino-3-(4-nitrophenyl)propanoic acid.
Substitution: Formation of various substituted phenylalanine derivatives.
Scientific Research Applications
®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Mechanism of Action
The mechanism of action of ®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes involved in amino acid metabolism. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-3-(4-nitrophenyl)propanoic acid: A direct precursor in the synthesis of the methyl ester.
2-Amino-3-(4-nitrophenyl)propanoic acid hydrochloride: A similar compound with a hydrochloride salt form.
Uniqueness
®-Methyl 2-amino-3-(4-nitrophenyl)propanoate hydrate is unique due to its specific ester functional group, which imparts different chemical reactivity and solubility properties compared to its acid and salt counterparts. This uniqueness makes it valuable in specific synthetic and research applications .
Properties
IUPAC Name |
methyl (2R)-2-amino-3-(4-nitrophenyl)propanoate;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.H2O/c1-16-10(13)9(11)6-7-2-4-8(5-3-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H2/t9-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMRJPFXZFJSNC-SBSPUUFOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H](CC1=CC=C(C=C1)[N+](=O)[O-])N.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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